molecular formula C9H4F3NO2S B15232585 2-(Trifluoromethyl)benzo[d]thiazole-5-carboxylic acid

2-(Trifluoromethyl)benzo[d]thiazole-5-carboxylic acid

Cat. No.: B15232585
M. Wt: 247.20 g/mol
InChI Key: QJJCPSFXPLCYIU-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzo[d]thiazole-5-carboxylic acid is a heterocyclic organic compound that contains a trifluoromethyl group attached to a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)benzo[d]thiazole-5-carboxylic acid typically involves the introduction of the trifluoromethyl group into the benzothiazole ring. One common method involves the reaction of 2-aminobenzothiazole with trifluoroacetic anhydride in the presence of a base, followed by oxidation to form the carboxylic acid group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)benzo[d]thiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or nitro groups .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)benzo[d]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)thiazole-5-carboxylic acid
  • 2-(Trifluoromethyl)benzothiazole
  • 2-(Trifluoromethyl)benzo[d]oxazole-5-carboxylic acid

Comparison: 2-(Trifluoromethyl)benzo[d]thiazole-5-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the benzothiazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. Additionally, the carboxylic acid group allows for further functionalization, making it a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C9H4F3NO2S

Molecular Weight

247.20 g/mol

IUPAC Name

2-(trifluoromethyl)-1,3-benzothiazole-5-carboxylic acid

InChI

InChI=1S/C9H4F3NO2S/c10-9(11,12)8-13-5-3-4(7(14)15)1-2-6(5)16-8/h1-3H,(H,14,15)

InChI Key

QJJCPSFXPLCYIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=C(S2)C(F)(F)F

Origin of Product

United States

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